molecular formula C12H22N2O B14361740 N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine CAS No. 90158-31-9

N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine

Cat. No.: B14361740
CAS No.: 90158-31-9
M. Wt: 210.32 g/mol
InChI Key: ZECCRLYQVYONTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereochemical control is achieved directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oximes, while reduction can yield amines .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids. In biology, its unique structure makes it a valuable tool for studying the mechanisms of action of tropane derivatives.

Properties

90158-31-9

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[8-(2,2-dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine

InChI

InChI=1S/C12H22N2O/c1-12(2,3)8-14-10-4-5-11(14)7-9(6-10)13-15/h10-11,15H,4-8H2,1-3H3

InChI Key

ZECCRLYQVYONTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C2CCC1CC(=NO)C2

Origin of Product

United States

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